molecular formula C49H64N8O14P2 B10857863 Yimitasvir phosphate CAS No. 1959593-63-5

Yimitasvir phosphate

Katalognummer: B10857863
CAS-Nummer: 1959593-63-5
Molekulargewicht: 1051.0 g/mol
InChI-Schlüssel: KRUXCUGAHYWSKK-RTNSEEPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Yimitasvir phosphate is a novel oral inhibitor of the non-structural protein 5A (NS5A) of the hepatitis C virus. It is primarily used in the treatment of chronic hepatitis C virus genotype 1 infection. The compound has shown promising results in clinical trials, demonstrating significant antiviral activity and a favorable safety profile .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of yimitasvir phosphate involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process typically involves large-scale organic synthesis, purification through crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Yimitasvirphosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Analoga führen kann .

Wissenschaftliche Forschungsanwendungen

Phase 2 and Phase 3 Trials

  • Combination Therapy with Sofosbuvir :
    • A significant study evaluated the efficacy of Yimitasvir phosphate (100 mg) combined with sofosbuvir (400 mg) over a 12-week period. This trial included treatment-naïve and treatment-experienced patients, demonstrating a sustained virological response (SVR) rate of 100% in both dosage groups (100 mg and 200 mg of Yimitasvir) at the end of treatment .
  • Safety and Tolerability :
    • The safety profile was assessed in several studies, indicating that Yimitasvir was generally well tolerated. Common adverse effects included mild neutropenia and fatigue, with no severe adverse events reported .
  • Population Pharmacokinetics :
    • A population pharmacokinetic model was developed based on data from various studies involving healthy volunteers and HCV patients. This model indicated that food intake significantly affects the absorption of Yimitasvir, suggesting it should be taken on an empty stomach for optimal efficacy .

Drug-Drug Interactions

This compound exhibits notable drug-drug interactions, particularly with other medications used in HCV treatment:

  • Interaction with Sofosbuvir : Co-administration resulted in increased plasma concentrations of both drugs, indicating a significant interaction that may enhance therapeutic effects but requires careful monitoring .
  • Other Interactions : Studies also noted interactions with omeprazole and rosuvastatin, which could influence their pharmacokinetics when taken concurrently with this compound .

Clinical Evaluation

A detailed clinical evaluation involved administering this compound to patients with chronic HCV genotype 1 infection. The trials confirmed its efficacy in achieving SVR12 rates comparable to existing therapies while maintaining a favorable safety profile .

Pharmacokinetic Analysis

The pharmacokinetic studies highlighted that the compound's absorption characteristics can be influenced by factors such as gender and food intake. For instance, female subjects exhibited lower clearance rates compared to males, which could impact dosing strategies in clinical practice .

Summary Table of Key Findings

Aspect Details
Primary Use Treatment of chronic hepatitis C virus (HCV) infections
Dosage Regimen 100 mg this compound + 400 mg sofosbuvir daily for 12 weeks
Efficacy SVR rates of 100% in clinical trials
Common Adverse Effects Neutropenia, fatigue; mostly grade one or two
Drug Interactions Significant interactions with sofosbuvir, omeprazole, rosuvastatin
Pharmacokinetics Affected by food; recommended to take on an empty stomach

Wirkmechanismus

Yimitasvir phosphate exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, this compound disrupts the replication complex, leading to a significant reduction in viral RNA levels. The compound’s molecular targets include the NS5A protein and associated replication machinery .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Yimitasvir Phosphate: this compound stands out due to its superior in vitro inhibition efficacy against multiple hepatitis C virus genotypes, including 1a, 1b, and 4a. Additionally, it has shown a favorable pharmacokinetic profile, supporting once-daily dosing and minimal accumulation .

Biologische Aktivität

Yimitasvir phosphate is a novel compound primarily developed for the treatment of hepatitis C virus (HCV) infections. As an inhibitor of the non-structural protein 5A (NS5A), it plays a critical role in the viral life cycle by disrupting replication processes. This article delves into the biological activity of this compound, covering its pharmacokinetics, efficacy in clinical trials, and safety profile.

Overview of this compound

This compound (also known as DAG181) is designed to target HCV, a major cause of liver disease globally. The compound's mechanism involves inhibiting NS5A, which is essential for viral replication and assembly.

Pharmacokinetics

Absorption and Bioavailability

  • Yimitasvir exhibits a slow absorption profile with a median time to maximum plasma concentration (TmaxT_{max}) ranging from 3.5 to 4.0 hours after oral administration .
  • The bioavailability (FF) decreases by approximately 12.9% with each 100 mg increase in dosage .

Impact of Food

  • A high-fat meal significantly affects yimitasvir's pharmacokinetics, reducing the absorption rate (KaK_a) by 90.9% and bioavailability (FF) by 38.5% . Therefore, it is recommended to administer yimitasvir at least 2 hours before or after meals.

Elimination

  • The primary route of elimination is fecal excretion, with less than 0.04% recovered in urine as the parent drug . The terminal half-life ranges from 13.4 to 19.7 hours, supporting once-daily dosing regimens .

Efficacy in Clinical Trials

Yimitasvir has undergone several clinical trials to assess its antiviral activity against HCV:

Phase II Studies

  • In a phase II study, yimitasvir was administered at doses of 100 mg or 200 mg once daily for 12 weeks in combination with sofosbuvir (400 mg) to patients with chronic HCV infection .
  • The study achieved a sustained virologic response (SVR12) rate of 100% in both treatment groups, indicating effective viral suppression .

Adverse Reactions

  • Common adverse reactions included neutropenia (3.9%), leukopenia (3.1%), and fatigue (3.1%), all classified as grade one or two in severity . There were no serious adverse events reported during these trials.

Case Studies

Clinical Evaluation
A clinical evaluation demonstrated that this compound was well tolerated among participants, with pharmacokinetic profiles supporting daily dosing regimens .

Population Pharmacokinetic Analysis
A population pharmacokinetic model indicated that gender and alanine aminotransferase levels significantly influenced drug clearance rates, with female subjects exhibiting lower clearance compared to male subjects .

Summary of Key Findings

Parameter Value
TmaxT_{max}3.5 - 4.0 hours
Bioavailability (FF)Decreases by 12.9% per 100 mg
Terminal Half-life13.4 - 19.7 hours
Major Route of EliminationFecal excretion
SVR12 Rate100% in phase II trials
Common Adverse ReactionsNeutropenia, leukopenia, fatigue

Eigenschaften

CAS-Nummer

1959593-63-5

Molekularformel

C49H64N8O14P2

Molekulargewicht

1051.0 g/mol

IUPAC-Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[(1R,8S)-6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]-3-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;phosphoric acid

InChI

InChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38+,39+,42+,43+;;/m1../s1

InChI-Schlüssel

KRUXCUGAHYWSKK-RTNSEEPCSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=C5[C@H]6CC[C@H](C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O

Kanonische SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.